Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride
Description
Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a halogenated aromatic amino ester hydrochloride salt. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound features a 4-bromophenyl group attached to a chiral amino acetate backbone, esterified with an ethyl group and stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₂BrClNO₂, with a molecular weight of 293.57 g/mol (calculated based on substituent analysis) .
Properties
Molecular Formula |
C10H13BrClNO2 |
|---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
ethyl 2-amino-2-(4-bromophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7;/h3-6,9H,2,12H2,1H3;1H |
InChI Key |
ZOSALCIPLPRKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride typically involves the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Esterification: The brominated phenylacetic acid is then esterified with ethanol to form ethyl 2-(4-bromophenyl)acetate.
Amination: The ester undergoes a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group, resulting in ethyl 2-amino-2-(4-bromophenyl)acetate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenylacetic acid derivatives.
Substitution: Hydroxyl or alkyl-substituted phenylacetic acid derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride typically involves several steps:
- Bromination : Phenylacetic acid is brominated to introduce a bromine atom at the para position.
- Esterification : The brominated phenylacetic acid is esterified with ethanol to form ethyl 2-(4-bromophenyl)acetate.
- Amination : The ester undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
- Hydrochloride Formation : Treatment with hydrochloric acid forms the hydrochloride salt.
These steps can be optimized in industrial settings using continuous flow reactors to enhance yield and purity.
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including oxidation, reduction, and substitution, making it valuable in creating derivatives with specific properties.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate .
- Anti-inflammatory Effects : Preliminary findings indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Anticancer Potential : this compound has demonstrated moderate cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer), with IC50 values ranging from 10 to 30 µM .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity against various pathogens. Results indicated significant inhibitory effects at concentrations as low as 50 µg/mL.
Anticancer Activity
In experiments involving human cancer cell lines (MCF7, HT29), the compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity. Further analysis revealed that it induced apoptosis through activation of caspase pathways.
Enzyme Inhibition
Testing as an inhibitor of dihydrofolate reductase (DHFR) showed an IC50 value of 0.06 µM, indicating strong inhibitory potential compared to standard DHFR inhibitors used clinically .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
- Molecular Formula: C₁₀H₁₂Cl₂NO₂
- Molecular Weight : 250.12 g/mol .
- Key Differences : The 4-chloro substituent replaces bromine, reducing molecular weight by ~43.45 g/mol. Chlorine’s higher electronegativity increases electrophilicity at the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution compared to bromine .
b) Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride
c) Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride
Ester Group Variations
a) Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride
Functional Group Modifications
a) Ethyl 2-(4-bromophenyl)-2-oxoacetate
Table 1: Structural and Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity/Solubility Trends |
|---|---|---|---|---|
| Ethyl 2-amino-2-(4-bromophenyl)acetate HCl | C₁₀H₁₂BrClNO₂ | 293.57 | 4-Br, ethyl ester | Moderate lipophilicity, chiral resolution utility |
| Ethyl 2-amino-2-(4-chlorophenyl)acetate HCl | C₁₀H₁₂Cl₂NO₂ | 250.12 | 4-Cl, ethyl ester | Higher electrophilicity, faster SNAr reactions |
| Methyl 2-amino-2-(4-bromophenyl)acetate HCl | C₉H₁₁BrClNO₂ | 280.54 | 4-Br, methyl ester | Lower steric hindrance, improved crystallinity |
| Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate HCl | C₁₁H₁₅BrClNO₃ | 324.6 | 3-Br, 4-OMe, ethyl ester | Enhanced solubility in polar solvents |
Commercial and Research Relevance
- Pricing: Specialized analogs like Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate HCl cost €603/50 mg (), reflecting high demand for halogenated intermediates .
- Suppliers : Available from vendors like CymitQuimica, Parchem, and LEAP Chem, emphasizing industrial relevance .
Biological Activity
Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a compound of considerable interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H10BrN2O·HCl. The compound features a bromophenyl moiety, which significantly influences its biological interactions. The presence of the amino group allows for hydrogen bonding with various biological macromolecules, while the bromine atom can engage in halogen bonding, enhancing its interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- Hydrophobic Interactions : The bromophenyl group enhances hydrophobic interactions with enzyme active sites, potentially modulating enzyme activity or receptor binding.
- Enzyme Inhibition : Studies suggest that this compound may inhibit various enzymes, contributing to its potential pharmacological effects .
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory effects, potentially useful in treating inflammatory diseases.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell growth in vitro, particularly against specific cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL. -
Anticancer Activity :
In a series of experiments involving human cancer cell lines (MCF7, HT29), the compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity against these cells. Further analysis revealed that it induced apoptosis in cancer cells through activation of caspase pathways . -
Enzyme Inhibition :
The compound was tested as an inhibitor of dihydrofolate reductase (DHFR), showing an IC50 value of 0.06 µM, which indicates strong inhibitory potential compared to standard DHFR inhibitors used in clinical settings .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl 2-amino-2-(4-bromophenyl)acetate HCl | C9H10BrN2O·HCl | Antimicrobial, Anticancer | 10-30 (cancer) |
| Ethyl 2-amino-2-(4-chlorophenyl)acetate HCl | C9H10ClN2O·HCl | Antimicrobial | 15-35 (cancer) |
| Ethyl 2-amino-2-(4-fluorophenyl)acetate HCl | C9H10FN2O·HCl | Anticancer | 20-40 (cancer) |
This table illustrates the varying degrees of biological activity among structurally similar compounds, highlighting the influence of different halogens on their pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
